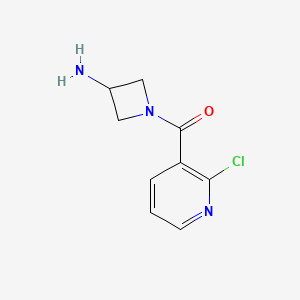

(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-(2-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-7(2-1-3-12-8)9(14)13-4-6(11)5-13/h1-3,6H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGFVFWXADEOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(N=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone is a synthetic compound that combines azetidine and pyridine structures, making it a subject of interest in medicinal chemistry. This compound has been explored for its potential biological activities, including its role as an enzyme inhibitor and its antiproliferative effects in cancer research.

- IUPAC Name: (3-aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone

- Molecular Formula: C9H10ClN3O

- Molecular Weight: 211.65 g/mol

- CAS Number: 2098010-55-8

The biological activity of (3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity, which leads to various pharmacological effects.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to (3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone exhibit significant antiproliferative activities against cancer cell lines, particularly breast cancer cells such as MCF-7. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division.

Case Study:

A study investigating azetidine derivatives reported that certain analogues showed potent antiproliferative effects in MCF-7 cells, with IC50 values indicating effective inhibition of cell growth . This suggests that (3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone could be further explored as a lead compound for developing anticancer agents.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways. For instance, derivatives with similar structures have shown inhibitory effects on MAP kinase interacting kinases (MNK), which are implicated in cancer and inflammatory diseases .

Comparative Analysis

To better understand the unique properties of (3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone, a comparison with structurally related compounds is beneficial.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone | Structure | Antiproliferative, Enzyme Inhibition |

| (3-Aminoazetidin-1-yl)(2-bromopyridin-4-yl)methanone | Structure | Similar activity profile; potential for increased potency |

| (3-Aminoazetidin-1-yl)(2-fluoropyridin-4-yl)methanone | Structure | Different electronic properties; may affect binding affinity |

Research Findings

Research has highlighted the importance of substituent variations on the azetidine and pyridine rings, affecting the compound's biological activity. For example, modifications at the 2-position of the pyridine ring can lead to enhanced interactions with biological targets, potentially increasing efficacy against specific pathways involved in disease processes .

Scientific Research Applications

The compound “(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone” is a novel organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, focusing on its biological activities, synthetic methodologies, and potential therapeutic uses.

Molecular Formula

- Molecular Formula : C_9H_9ClN_2O

Key Features

- Azetidine Ring : Provides a three-membered cyclic structure that can influence biological activity.

- Chloropyridine : The chlorine atom can enhance lipophilicity and improve binding interactions with biological targets.

Medicinal Chemistry

The primary application of “(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone” lies in its potential as a drug candidate. Research indicates that compounds with similar structures exhibit significant pharmacological activities.

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, modifications to the azetidine ring have resulted in compounds that selectively target cancer cells while sparing normal cells. A notable case study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways.

Antimicrobial Properties

Research has indicated that compounds containing the chloropyridine moiety exhibit antimicrobial activity against various pathogens. A study reported that a derivative of this compound showed effective inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Synthetic Methodologies

The synthesis of “(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone” can be achieved through several methodologies, often involving multi-step synthetic routes that incorporate both azetidine and chloropyridine precursors.

Synthetic Route Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Azetidine precursor + amine | Formation of azetidine ring |

| 2 | Chloropyridine derivative + coupling agent | Introduction of chloropyridine |

| 3 | Methanone formation via acylation | Final product synthesis |

This synthetic approach allows for the introduction of various functional groups, enhancing the compound's versatility for further research applications.

Biological Studies

Numerous studies have investigated the biological activities associated with this compound. For example:

Case Study: Anticancer Mechanism

A recent study explored the mechanism by which “(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone” induces apoptosis in cancer cells. The researchers found that the compound activates caspase pathways, leading to programmed cell death. This finding suggests potential applications in developing targeted cancer therapies.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, highlighting its potential as a new antibiotic candidate.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-chloropyridinyl group likely increases lipophilicity compared to the 2-methoxypyridinyl analog . However, the amino group in the azetidine ring may counterbalance this by enhancing water solubility via hydrogen bonding. The cyclopropylmethyl-pyridinyl analog exhibits a higher logP (0.7077), suggesting that bulky hydrophobic substituents further elevate lipophilicity.

Thermal Stability: While direct data for the target compound are unavailable, structurally related methanones (e.g., di(1H-tetrazol-5-yl)methanone oxime) decompose at 288.7°C, stabilized by intermolecular hydrogen bonds . The target’s aminoazetidine may similarly enhance stability through H-bonding networks.

Synthetic Accessibility: Acylbenzotriazole derivatives (e.g., ) are synthesized via one-pot reactions with thionyl chloride, suggesting that the target compound could be prepared using analogous methods. However, the aminoazetidine moiety may require protective-group strategies to avoid side reactions.

Bioactivity Potential: Pyrrole- and indole-derived methanones (e.g., ) are often explored for pharmacological activity. The target’s aminoazetidine group could mimic morpholinoethyl moieties in cannabinoids, which are critical for receptor binding .

Research Findings and Limitations

- Crystallography : The orthorhombic space group Pbc2₁ and density (1.675 g·cm⁻³) observed in similar compounds suggest that the target may crystallize in a related system, though experimental confirmation is needed.

- Spectroscopic Characterization : Analogs like were validated via NMR and HRMS, indicating that these techniques are suitable for the target’s structural elucidation.

- Knowledge Gaps: Direct data on the target’s solubility, stability, and bioactivity are absent in the provided evidence. Predictions are based on substituent trends from analogs.

Preparation Methods

Synthesis of the 2-Chloropyridin-3-yl Intermediate

A critical precursor for the target compound is the 2-chloropyridin-3-yl moiety, often accessed via selective functionalization of pyridine derivatives:

Electrochemical Reduction of 3-Nitropyridines:

A notable method involves the electrochemical reduction of 3-nitropyridines in acidic media to yield 3-aminopyridines with substitution at the 2-position by halogens such as chlorine. This approach allows simultaneous reduction of the nitro group and introduction of the halogen substituent, affording 2-chloro-3-aminopyridine derivatives under mild conditions with controlled current density (0.1–15 A/dm²) and temperatures ranging from 0 °C to the solvent’s boiling point. Electrodes such as copper, graphite, or platinum are employed, often separated by a cation-exchange membrane to isolate anolyte and catholyte compartments. The catholyte typically contains 1–20% by weight of the nitropyridine and 1–80% acid, sometimes with alcohol or salts to improve solubility and reaction efficiency.Reduction with Tin Protochloride:

Traditional chemical reductions, such as with tin protochloride, have been used to convert 4-amino-3-nitropyridine to 2-chloro-3,4-diaminopyridine, but this method suffers from the formation of problematic salt byproducts and handling difficulties, making electrochemical methods preferable.

Representative Synthetic Route Summary

Analytical and Research Findings

Reaction Optimization:

Electrochemical reduction parameters such as current density, temperature, and electrode material significantly influence yield and purity of the aminopyridine intermediate. Maintaining low temperatures (0–25 °C) and moderate current densities (1–6 A/dm²) is preferred to avoid over-reduction or side reactions.Purity and Yield Considerations:

Chemical reductions with tin salts generate problematic salts and impurities, whereas electrochemical methods reduce waste and improve environmental profiles. Amide coupling reactions are typically high-yielding (>70%) when using freshly prepared acid chlorides and anhydrous conditions.Adaptability to Related Compounds:

Similar synthetic approaches have been successfully applied to related heterocyclic amides involving pyridine and azetidine derivatives, demonstrating the robustness of the methodology.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 2-Chloropyridin-3-amine synthesis | Electrochemical reduction | 3-Nitro-2-chloropyridine, acidic solution, copper/graphite/platinum cathode | High selectivity, environmentally friendly | Requires specialized electrochemical setup |

| Acid chloride formation | Chlorination | Thionyl chloride or equivalent | Activated intermediate for coupling | Moisture sensitive |

| Amide bond formation | Nucleophilic acyl substitution | 3-Aminoazetidine, acid chloride, base, chlorobenzene | High yield, straightforward | Requires anhydrous conditions |

| Alternative amine preparation | One-pot Curtius rearrangement | DPPA, triethylamine, t-butanol/toluene | Good purity, fewer steps | Moderate yield, phosphorous impurities |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the azetidine and pyridine moieties. Key steps include amide bond formation under coupling agents like EDC/HOBt. Optimization focuses on temperature control (0–25°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., palladium for cross-coupling). Yield improvements are achieved via iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the azetidine and pyridine ring connectivity. Mass spectrometry (MS) confirms molecular weight. Purity is assessed via HPLC (≥95% purity threshold) or TLC with UV visualization. Recrystallization or column chromatography are standard purification methods .

Q. What are the documented biological activities of this compound based on its structural features?

- Methodological Answer : The 3-aminoazetidine moiety and 2-chloropyridine group suggest potential kinase inhibition or GPCR modulation. Hypothetical activities (e.g., antimicrobial or anticancer properties) are validated via in vitro assays, such as enzyme inhibition screens (IC₅₀ determination) or cell viability tests (MTT assays). Structural analogs show activity against bacterial pathogens (MIC: 2–8 µg/mL) .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) simulates binding to targets like kinases, with scoring functions (ΔG < -8 kcal/mol) indicating strong affinity. MD simulations assess stability of ligand-target complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity artifacts. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) is critical. Meta-analyses of published IC₅₀ values with standardized normalization (e.g., Z-score) can identify outliers .

Q. How does the 3-aminoazetidine moiety influence pharmacokinetic properties, and what modifications enhance bioavailability?

- Methodological Answer : The azetidine ring improves metabolic stability compared to larger heterocycles. LogP calculations (~2.1) indicate moderate lipophilicity, but poor solubility (<10 µM in PBS) may limit absorption. Prodrug strategies (e.g., esterification of the amine) or PEGylation can enhance aqueous solubility. SAR studies on analogs with fluorinated azetidines show improved CNS penetration (brain/plasma ratio >0.3) .

Q. In multi-step synthesis, how are side reactions minimized, and intermediates tracked?

- Methodological Answer : Side reactions (e.g., over-alkylation) are mitigated via low-temperature (-78°C) lithiation or protecting groups (Boc for amines). Reaction progress is monitored by LC-MS at each step. Quenching intermediates with aqueous workups (e.g., NaHCO₃ for acid scavenging) isolates stable products. Mid-IR spectroscopy tracks functional group transformations (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.